molecular formula C10H15N3O4S2 B2703431 N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide CAS No. 2185590-50-3

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide

Cat. No.: B2703431
CAS No.: 2185590-50-3
M. Wt: 305.37
InChI Key: SMATVXNHQBPVRX-UHFFFAOYSA-N
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Description

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide is a complex organic compound that features a pyridine ring substituted with a methylmethylsulfonamido group and an ethenesulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide typically involves multi-step organic reactionsThe final step involves the addition of the ethenesulfonamide group under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure consistent quality. Key parameters such as temperature, pressure, and reaction time would be carefully controlled .

Chemical Reactions Analysis

Types of Reactions

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S2/c1-4-19(16,17)12-8-9-6-5-7-11-10(9)13(2)18(3,14)15/h4-7,12H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMATVXNHQBPVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNS(=O)(=O)C=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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